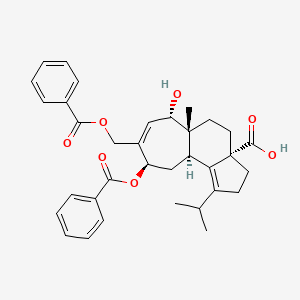
Scabronine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scabronine B is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Research indicates that Scabronine B exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. A study highlighted that compounds from Sarcodon scabrosus, including this compound, can promote the differentiation of neuronal cells and enhance the secretion of neurotrophic factors, which are critical for neuron survival and function .
Key Findings:
- Cell Differentiation: this compound has been shown to facilitate the differentiation of PC-12 cells, a model for studying neuronal behavior.
- Neurotrophic Factor Secretion: Increased secretion of brain-derived neurotrophic factor (BDNF) was observed in human astrocytoma cells treated with this compound, suggesting its role in supporting neuronal health .
Memory Enhancement
Another significant application of this compound is its potential role in enhancing memory and cognitive functions. Research conducted on animal models demonstrated that derivatives of this compound could improve memory-related behaviors by promoting long-term potentiation (LTP) in the hippocampus, a critical region for memory formation .
Case Study:
- In a study involving olfactory bulbectomy (OBX) mice, administration of methyl ester derivatives of Scabronine G (closely related to this compound) resulted in significant improvements in memory performance. This was attributed to enhanced signaling through the BDNF/CREB pathway, which is essential for learning and memory processes .
Antioxidant Properties
This compound also exhibits antioxidant activities, which may contribute to its neuroprotective effects. Antioxidants are crucial in mitigating oxidative stress, a condition linked to various neurodegenerative disorders.
Research Insights:
- Studies have shown that compounds like this compound can reduce oxidative damage in neuronal cells by scavenging free radicals and enhancing the cellular antioxidant defense mechanisms .
Potential Therapeutic Applications
The therapeutic implications of this compound extend beyond neuroprotection and memory enhancement. Its bioactive properties suggest potential applications in various health domains:
| Application Area | Potential Benefits |
|---|---|
| Neurodegenerative Diseases | May slow progression or improve symptoms |
| Cognitive Impairments | Enhances memory and learning capabilities |
| Antioxidant Therapy | Reduces oxidative stress and protects against cell damage |
Future Research Directions
While current findings are promising, further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects. Future studies should focus on:
- Clinical trials to assess efficacy and safety in humans.
- Exploration of the molecular pathways influenced by this compound.
- Investigating potential synergistic effects with other therapeutic agents.
Propiedades
Fórmula molecular |
C34H38O7 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
(3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |
Clave InChI |
RIFCQBXYULQNTC-MVKHKYTLSA-N |
SMILES isomérico |
CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Sinónimos |
sarcodonin sarcodonin M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















